molecular formula C11H13ClO B1330187 4-Butylbenzoyl chloride CAS No. 28788-62-7

4-Butylbenzoyl chloride

Cat. No. B1330187
CAS RN: 28788-62-7
M. Wt: 196.67 g/mol
InChI Key: OUOWCSJYDCPVDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 4-butylbenzoyl chloride. For instance, the synthesis of methyl 4-tri-n-butylstannylbenzoate involves the reaction of a bromobenzoate with hexabutylditin and a palladium catalyst . This suggests that a similar palladium-catalyzed cross-coupling reaction could be used to synthesize 4-butylbenzoyl chloride from a suitable starting material, such as 4-bromobenzoyl chloride, by substituting the bromine with a butyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-butylbenzoyl chloride has been studied using techniques like X-ray diffraction . These studies reveal the arrangement of atoms within the molecule and how substituents like the butyl group might affect the overall molecular conformation. The structure of 4-butylbenzoyl chloride would likely show the butyl group extending from the benzene ring, potentially affecting the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Compounds similar to 4-butylbenzoyl chloride participate in various chemical reactions. For example, the reaction of 2,4,6-tri-tert-butylbenzoyl chloride with magnesium-magnesium iodide under ultrasonic irradiation produces a hexa-tert-butyl-benzil . This indicates that 4-butylbenzoyl chloride could also undergo reactions with organometallic reagents, leading to the formation of new carbon-carbon bonds and the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-butylbenzoyl chloride can be inferred from related compounds. Acyl chlorides are generally characterized by their reactivity towards nucleophiles due to the presence of the highly reactive carbonyl chloride functional group. The presence of the butyl group would contribute to the hydrophobic character of the molecule and could influence its boiling point, solubility, and other physical properties. The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis of Anti-inflammatory Analgesics

Research has shown that 4-Butylbenzoyl chloride can be used in the synthesis of anti-inflammatory analgesics. For instance, a study conducted by (Siddiq, Rashati, & Suryaningsih, 2022) explored the synthesis of N-(4t-Butylbenzoyl)-p-Aminophenol, a compound created through the reaction between p-aminophenol and 4t-Butylbenzoyl chloride using H2SO4 as a catalyst. This process aimed to increase the reaction rate and yield of the product, which was found to be beneficial as an anti-inflammatory analgesic. Physical and chemical characteristics like melting point, organoleptic properties, and UV-Vis spectrophotometry were examined to assess the product's properties.

Antibacterial Activities

Another study by (Siddiq, Rashati, & Azizah, 2022) focused on the synthesis of 4-tert-butylbenzoyl amoxicillin through the reaction of amoxicillin with 4-tert-butylbenzoyl chloride. The resulting compound was tested for its antibacterial activity against various bacteria like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The study found that 4-tert-butylbenzoyl amoxicillin displayed specific antibacterial properties, indicating its potential as a less-effective antimicrobial agent.

Ionic Liquid Applications

In the field of ionic liquids, (Hunt, 2007) researched the ionic liquid 1-Butyl-3-methyl-imidazolium chloride ([C(4)C(1)im]Cl), highlighting its counter-intuitive behavior where a reduction in hydrogen bonding led to an increase in viscosity. This study provided insights into the electronic properties and structural behavior of such ionic liquids, which are relevant for various industrial applications.

Fuel Desulfurization

Research into fuel desulfurization by (Li et al., 2009)explored the use of redox ionic liquids based on iron chloride in the removal of sulfur compounds from fuel. The study found that these ionic liquids, which included 1-butyl-3-methylimidazolium chloride iron chloride ([bmim]Cl/FeCl3), were effective in both extraction and catalytic oxidation desulfurization. This dual role as both a catalyst and an extractant showcased the potential of such ionic liquids in environmental applications like fuel purification.

Safety And Hazards

4-Butylbenzoyl chloride is combustible and causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas .

properties

IUPAC Name

4-butylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWCSJYDCPVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067413
Record name Benzoyl chloride, 4-butyl-
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzoyl chloride

CAS RN

28788-62-7
Record name 4-Butylbenzoyl chloride
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Record name Benzoyl chloride, 4-butyl-
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Record name Benzoyl chloride, 4-butyl-
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Record name Benzoyl chloride, 4-butyl-
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Record name 4-butylbenzoyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 1.1 g. of p-n-butyl benzoic acid, 2.5 g. of thionylchloride, 5 ml. of toluene and a small amount of zeolite was refluxed for about 4 hours to react them. After the reaction, excess of thionylchloride, dissolved hydrogen-chloride gas, sulfur dioxide gas, and toluene were vaporized to remove them by a rotary evaporator. A crude p-n-butyl benzoylchloride was obtained as a residue. On the other hand, 1.1 g. of 2,3-dichloroaniline was dissolved in 10 ml. of acetone and 1.3 g. of potassium carbonate was gradually added with stirring to suspend it.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JH Song, MJ Sailor - Journal of the American Chemical Society, 1998 - ACS Publications
… The surface-bound Li can also be replaced with H or acyl species by addition of trifluoroacetic acid, acetyl chloride, heptanoyl chloride, or 4-butylbenzoyl chloride. These latter …
Number of citations: 190 pubs.acs.org
JH Song, MJ Sailor - Inorganic Chemistry, 1999 - ACS Publications
… Reaction with Methyllithium/4-Butylbenzoyl Chloride. The FTIR spectrum of the reaction product of methyllithium/4-butylbenzoyl chloride treatment (eq 7) shows an aromatic C−H …
Number of citations: 68 pubs.acs.org
JC Ahumada, P Leyton, JA Aristizabal, JP Soto - Polymer Bulletin, 2018 - Springer
… The synthesis involves several steps from 1,4-benzoquinone to form 2,5-diamine-3,6-dibromohydroquinone, which is condensed with 4-butylbenzoyl chloride and later with thiophen-2-…
Number of citations: 4 link.springer.com
S Pragliola, CK Ober, PT Mather… - … Chemistry and Physics, 1999 - Wiley Online Library
… 1), was synthesized by reaction of 2-vinyl-1,4-dihydroxybenzene and 4-butylbenzoyl chloride according to the method described by Zhou et al.1H NMR (CDCl3): d = 0.95 ppm, 6H for …
Number of citations: 59 onlinelibrary.wiley.com
M Matsui, Y Sumiya, K Shibata, H Muramatsu… - Liquid …, 1997 - Taylor & Francis
Fluorine-containing negative dichroic 1,4-bis(acylamino)anthraquinone dyes have been synthesized. The solubility of the dyes based on the acyl moieties in chloroform was in the order …
Number of citations: 12 www.tandfonline.com
P Gopalan, CK Ober - Macromolecules, 2001 - ACS Publications
… The monomer 2,5-bis[(4-butylbenzoyl)oxy]styrene, BBOS (Figure 1), was synthesized by the reaction of 2-vinyl-1,4-dihydroxybenzene and 4-butylbenzoyl chloride according to the …
Number of citations: 41 pubs.acs.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… The 4-butylbenzyl bromide was obtained by hydrolysis of 4-butylbenzoyl chloride to give the acid 71,9 followed by reduction of the acid and bromination of the alcohol according to …
Number of citations: 48 pubs.acs.org
P Gopalan, Y Zhang, X Li, U Wiesner, CK Ober - Macromolecules, 2003 - ACS Publications
… The monomer 2,5-bis[(4-butylbenzoyl)oxy]styrene, BBOS (Figure 1), was synthesized by the reaction of 2-vinyl-1,4-dihydroxybenzene and 4-butylbenzoyl chloride according to the …
Number of citations: 84 pubs.acs.org
W Chen, K Li, Z Hu, L Wang, G Lai, Z Li - Organometallics, 2011 - ACS Publications
Reduction of acyl chlorides with dysprosium metal has been studied. The reducing ability of dysprosium metal is solvent-dependent. Dysprosium metal, which requires neither any …
Number of citations: 22 pubs.acs.org
N Maafi, AA Mamun, O Janďourek, J Maříková… - Molecules, 2021 - mdpi.com
The search for novel antimycobacterial drugs is a matter of urgency, since tuberculosis is still one of the top ten causes of death from a single infectious agent, killing more than 1.4 …
Number of citations: 6 www.mdpi.com

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